molecular formula C18H15N3O5 B2536883 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 922014-72-0

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2536883
CAS No.: 922014-72-0
M. Wt: 353.334
InChI Key: XQCWNCILSAKABS-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic small molecule of significant interest in oncology research, designed by hybridizing two pharmaceutically active scaffolds: the 1,3-benzodioxole and the 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole moiety is a well-characterized pharmacophore known to function as a bioisostere for esters and amides, contributing to enhanced metabolic stability and facilitating key hydrogen-bonding interactions with biological targets . This structural feature is frequently explored in the development of antineoplastic agents. Concurrently, the 1,3-benzodioxole unit is a common structure in medicinal chemistry that has been incorporated into molecules demonstrating promising cytotoxic effects in preclinical models . The primary research value of this compound lies in its potential as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-9 (gelatinase B). MMP-9 is a zinc-dependent endopeptidase critically involved in tumor progression, angiogenesis, and metastasis by degrading the extracellular matrix . Compounds featuring both 1,3,4-oxadiazole and benzodioxole groups have shown notable inhibitory effects on MMP-9 enzyme activity and exhibited promising cytotoxic profiles against challenging cancer cell lines, such as A549 human lung adenocarcinoma, suggesting a potential mechanism of action linked to the suppression of tumor invasion and migration pathways . Researchers can utilize this compound to probe the role of gelatinases in cancer biology and to investigate novel therapeutic strategies aimed at halting cancer metastasis.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-23-13-5-3-2-4-12(13)17-20-21-18(26-17)19-16(22)9-11-6-7-14-15(8-11)25-10-24-14/h2-8H,9-10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCWNCILSAKABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxole and oxadiazole intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide exhibit notable antimicrobial properties. For instance, derivatives of oxadiazoles have been synthesized and evaluated for their effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has shown promising results in anticancer studies. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including DNA damage and inhibition of cell proliferation. A study demonstrated that specific derivatives exhibited significant cytotoxic effects against glioblastoma cell lines, with observed percent growth inhibitions ranging from 51.88% to 86.61% across different cancer models . These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Antidiabetic Properties

In addition to its antimicrobial and anticancer activities, there is emerging evidence regarding the antidiabetic potential of similar oxadiazole derivatives. Studies using genetically modified models have shown that specific compounds can significantly lower glucose levels in diabetic models like Drosophila melanogaster. This suggests a mechanism that may involve enhancing insulin sensitivity or modulating glucose metabolism.

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivitySynthesis of oxadiazole derivatives showed effective inhibition against Mycobacterium tuberculosis with promising in vivo results .
Study 2Anticancer ActivityDerivatives displayed significant cytotoxicity against various cancer cell lines with growth inhibition rates exceeding 80% in some cases .
Study 3Antidiabetic EffectsCompounds reduced glucose levels effectively in Drosophila models, indicating potential for diabetes management .

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The nature of substituents on the oxadiazole ring significantly impacts physicochemical and biological properties:

Compound Name Oxadiazole Substituent Key Properties/Activities Reference
Target Compound 2-Methoxyphenyl High lipophilicity; untested bioactivity
N-(4-Chlorophenyl)-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide 4-Chlorophenyl Enhanced electronic withdrawal; IR: N–H stretch at 3210 cm⁻¹ [11]
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran Antimicrobial activity; UV absorbance studied [5, 12]
N-{5-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-(3-methylphenyl)acetamide 3-Methylphenyl Structural similarity; uncharacterized bioactivity [16]

Key Observations :

  • Benzofuran analogs (e.g., ) demonstrate antimicrobial activity, suggesting the oxadiazole-benzodioxole scaffold may have broad applicability.

Variations in the Acetamide-Linked Moieties

The benzodioxole group in the target compound distinguishes it from analogs with alternative aromatic systems:

Compound Name Acetamide-Linked Group Notable Features Reference
Target Compound 1,3-Benzodioxol-5-yl High lipophilicity; potential CNS activity
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide Indole-methyl UV spectroscopy data (λmax ~270 nm) [5]
N-(4-Sulfamoylphenyl)-2-((5-(4-oxophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide Phthalazinone High melting point (>300°C); crystallinity [6]
N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxopyrimidoindol-2-yl]sulfanyl}acetamide Pyrimidoindole Complex heterocycle; molecular docking potential [18]

Key Observations :

  • Phthalazinone derivatives (e.g., ) exhibit high thermal stability, likely due to hydrogen bonding.
  • Pyrimidoindole-containing analogs (e.g., ) suggest expanded biological targeting via larger aromatic systems.

Sulfur vs. Oxygen Linkages

The presence of sulfur in thioacetamide analogs alters electronic properties:

Compound Name Linkage Type Spectral Data Reference
Target Compound Acetamide (C=O) Expected IR: C=O stretch ~1650 cm⁻¹
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one Thioacetamide (C–S) IR: C–S stretch at 621 cm⁻¹ [11]
N-(3-Chloro-2-methylphenyl)-2-{[4-allyl-5-(benzotriazolylmethyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide Sulfanyl-triazole Complex sulfur interactions [14]

Key Observations :

  • Sulfur-containing analogs (e.g., ) show distinct IR peaks, indicating altered electronic environments.
  • Thioacetamide linkages may enhance metabolic stability but reduce solubility compared to oxygen-based analogs.

Figures and Tables :

  • Figure 1 : Structure of the target compound (generated via ChemDraw).
  • Table 1 : Summary of substituent effects on oxadiazole analogs.
  • Table 2 : Comparison of acetamide-linked moieties.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H16N2O4C_{17}H_{16}N_{2}O_{4} with a molecular weight of approximately 316.32 g/mol. The structure features a benzodioxole moiety and an oxadiazole ring, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC17H16N2O4
Molecular Weight316.32 g/mol
IUPAC NameThis compound
CAS NumberNot Available

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. In particular, compounds similar to This compound have been shown to inhibit the proliferation of various cancer cell lines. For example, studies have demonstrated that oxadiazole derivatives can induce apoptosis in breast cancer cells (MCF-7) and lung cancer cells (A549) by modulating key signaling pathways such as apoptosis and cell cycle regulation .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary screening suggested that similar oxadiazole derivatives possess selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans. The structure–activity relationship studies indicate that modifications to the oxadiazole ring can enhance antimicrobial efficacy .

The mechanism by which This compound exerts its biological effects is believed to involve the inhibition of specific enzymes and growth factors associated with tumor progression. For instance, it may act as an inhibitor of telomerase and topoisomerase activities . Additionally, the benzodioxole component may facilitate electron transfer processes that contribute to its overall biological effects.

Structure–Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal that:

  • Substitution Patterns : Electron-donating groups on the phenyl ring enhance anticancer activity.
  • Ring Modifications : Alterations in the oxadiazole structure significantly affect both anticancer and antimicrobial activities.
  • Functional Groups : The presence of methoxy groups has been linked to increased solubility and bioavailability .

Case Studies

Several studies have documented the potential therapeutic applications of compounds related to This compound :

  • Anticancer Efficacy : A study demonstrated that a related oxadiazole derivative exhibited IC50 values in the micromolar range against multiple cancer cell lines (MCF7 and A549) .
    Cell LineIC50 (µM)
    MCF715
    A54920
  • Antimicrobial Screening : Another investigation into the antimicrobial properties revealed MIC values indicating moderate effectiveness against Bacillus subtilis and Candida albicans .
    MicroorganismMIC (µg/mL)
    Bacillus subtilis50
    Candida albicans100

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